
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 g/mol . This compound belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxadiazolines are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline typically involves a two-step reaction. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and an aldehyde to form a hydrazone. The second step involves the cyclization of the hydrazone with acetic anhydride to form the oxadiazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiprotozoal activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline involves its interaction with various molecular targets and pathways. The presence of the –N=CO group in its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect processes such as biofilm formation, gene expression, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2,5-dimethyl-4-acetyl-1,3,4-oxadiazoline: Similar structure but with an additional methyl group.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline: Known for its antimicrobial and antiprotozoal activities.
Uniqueness
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups at the 5-position of the oxadiazoline ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
58010-94-9 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(2-ethyl-2-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(3)9(6(2)10)8-5-11-7/h5H,4H2,1-3H3 |
Clave InChI |
ZHCHSWANBCUERS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N(N=CO1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
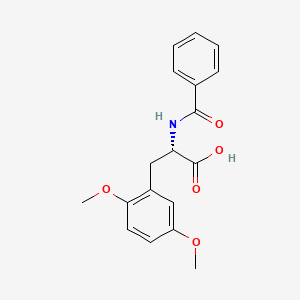
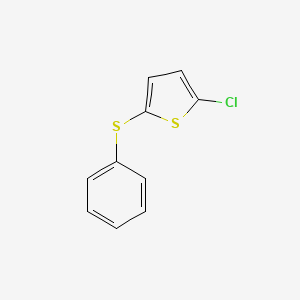
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
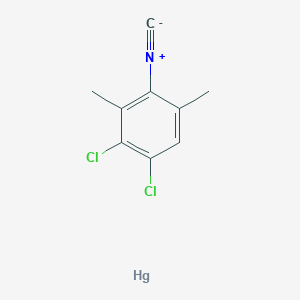
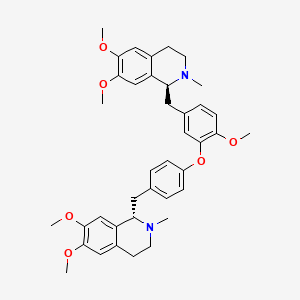
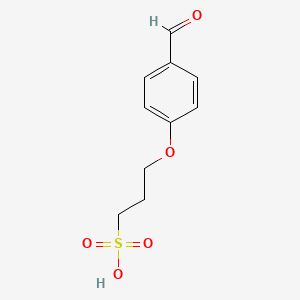
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
